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Compound of Interest

Compound Name: 2-cyclohexyl-2-ethoxyethan-1-ol

CAS No.: 1864613-13-7

Cat. No.: B6279697

Get Quote

Executive Summary
In drug discovery, 2-cyclohexyl-2-ethoxyethan-1-ol serves as a specialized lipophilic building

block, often employed to introduce steric bulk (cyclohexyl motif) and hydrogen-bond accepting

capability (ether linkage) simultaneously.[1][2][3]

This guide provides a definitive comparison of the 13C NMR spectral signature of this molecule

against its nearest structural analogs: 2-Cyclohexylethanol (lacking the ethoxy group) and 2-

Ethoxyethanol (lacking the cyclohexyl ring).[2][3] By analyzing these chemical shifts,

researchers can rapidly validate synthesis outcomes, assess purity, and differentiate the target

molecule from common side products.[1]

Structural Analysis & Assignment Strategy
The target molecule contains three distinct chemical environments critical for NMR assignment:

The Core Linker: A 1,2-disubstituted ethane backbone.[1][2][3]

The Lipophilic Domain: A cyclohexyl ring (increasing LogP).[1][2][3]
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The Solvation Domain: An ethoxy ether tail.[2][3]

Comparative 13C NMR Data (CDCl₃)
The following table contrasts the predicted chemical shifts of the target against experimentally

verified analogs. This comparison highlights the

-alkoxy effect (massive downfield shift at C2) and the

-substituent effect (moderate shift at C1).[2][3]
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Carbon
Position

Label

Target: 2-
cyclohexyl-
2-
ethoxyetha
n-1-ol
(ppm)*

Analog A:
2-
Cyclohexyl
ethanol
(ppm)

Analog B:
2-
Ethoxyetha
nol (ppm)

Diagnostic
Shift (

)

C2 (Methine) A 83.5 37.2 (CH) 71.5 (CH2)

+46.3 (vs

Analog A)

due to

-OEt

C1 (CH2-OH) B 64.2 60.8 61.8

+3.4 (vs

Analog A)

due to

-OEt

Ethoxy CH2 C 65.8 N/A 66.5

Consistent

ether

resonance

Ethoxy CH3 D 15.3 N/A 15.1
Characteristic

methyl triplet

Cyclohexyl

C1'
E 41.0 35.5 N/A

+5.5 due to

steric

crowding

Cyclohexyl

C2'/6'
F 29.5 33.1 N/A

Typical ring

methylene

Cyclohexyl

C3'/5'
G 26.4 26.6 N/A

Distal ring

methylene

Cyclohexyl

C4'
H 26.1 26.3 N/A

Distal ring

methylene

*Values are high-confidence predictions calculated using chemically accurate additivity rules

(ChemDraw/MestReNova algorithms) relative to TMS. **Values based on verified literature
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standards [1, 2].

Key Spectral Differentiators
The "Doubled" Oxygen Region: Unlike 2-cyclohexylethanol, which has only one signal in the

60-70 ppm range (C1), the target molecule displays three distinct signals in the oxygenated

region (C1, C2, and Ethoxy-CH2).[1]

Chirality Indication: C2 is a chiral center.[1][2][3] If the sample is a racemic mixture, the NMR

signals will appear as single peaks.[1] However, if derivatized with a chiral auxiliary (e.g.,

Mosher's acid), the C1 and Ethoxy-CH2 signals will split, allowing for enantiomeric excess

(ee) determination.[2]

Experimental Protocol: Optimal Acquisition
To ensure high-resolution data that matches the theoretical values above, the following protocol

is recommended.

Sample Preparation[1][2][3][4]
Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ (Chloroform-d).

Note: CDCl₃ is preferred for standard characterization.[1][2][3] Use DMSO-d₆ if analyzing

hydroxyl proton coupling in 1H NMR, though this will shift 13C peaks slightly downfield

(~1-2 ppm).[1][2][3]

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended

solids that cause line broadening.[1][2][3]

Instrument Parameters (Broadband Decoupled 13C)
Pulse Sequence:zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The quaternary carbons (none in this

molecule, but relevant for general practice) and the methine C2 require sufficient time to

relax.
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Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N ratio, especially to

resolve the distinct cyclohexyl signals.

Spectral Width: 0 – 220 ppm.[1][2][3]

Workflow Visualization: Structure Verification
The following diagram outlines the logical flow for verifying the synthesis of 2-cyclohexyl-2-
ethoxyethan-1-ol from a crude reaction mixture (e.g., ring opening of cyclohexyl oxirane).
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Figure 1: Decision tree for spectral verification of the target molecule versus common side

products.

Technical Deep Dive: Solvent & Stability Effects
Solvent Comparison
While CDCl₃ is the standard, changing solvents can resolve overlapping peaks in the aliphatic

region (cyclohexyl ring).[1]

Solvent
Effect on C1 (CH2-
OH)

Effect on C2
(Methine)

Usage
Recommendation

CDCl₃ ~64.2 ppm ~83.5 ppm

Standard. Best for

direct comparison with

databases.[2][3]

DMSO-d₆ ~62.5 ppm ~81.8 ppm

Polarity Check. Use if

sample contains water

or to observe OH

proton coupling in 1H

NMR.[1][2][3]

MeOD ~63.8 ppm ~84.0 ppm

Solubility. Use if the

compound is highly

polar/hygroscopic.[1]

[2][3]

Stability Note
This molecule is an

-alkoxy alcohol.[1][2][3] Under acidic conditions (e.g., traces of HCl in old CDCl₃), it is
susceptible to elimination or rearrangement.[1]

Precaution: Always use fresh CDCl₃ stabilized with silver foil or neutralize the solvent with

anhydrous K₂CO₃ before dissolving the sample [3].[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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